molecular formula C20H22BrNO3 B11373435 5-bromo-3-(2-ethoxy-3-methoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-(2-ethoxy-3-methoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11373435
M. Wt: 404.3 g/mol
InChI Key: UBUHGCNLNBHIMG-UHFFFAOYSA-N
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Description

5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines a brominated indole core with an ethoxy and methoxy substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-2-ETHOXY-3-METHYLBENZOYL CHLORIDE: Similar in structure but with a benzoyl chloride group instead of the indole core.

    5-BROMO-2,3-DIMETHOXY-6-METHYL-1,4-BENZOQUINONE: Contains a similar brominated aromatic ring but with different functional groups.

    3-BROMO-2-METHOXY-5-METHYLPHENYLBORONIC ACID: Another brominated compound with a boronic acid group.

Uniqueness

The uniqueness of 5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of the indole core with the ethoxy and methoxy substituted phenyl group. This structure provides specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

Molecular Formula

C20H22BrNO3

Molecular Weight

404.3 g/mol

IUPAC Name

5-bromo-3-[(2-ethoxy-3-methoxyphenyl)methyl]-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C20H22BrNO3/c1-4-22-17-10-9-14(21)12-15(17)16(20(22)23)11-13-7-6-8-18(24-3)19(13)25-5-2/h6-10,12,16H,4-5,11H2,1-3H3

InChI Key

UBUHGCNLNBHIMG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=C(C(=CC=C3)OC)OCC

Origin of Product

United States

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